molecular formula C17H14ClFN8O2S B10930031 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10930031
M. Wt: 448.9 g/mol
InChI Key: XUSDCGOEOGVIGN-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including pyrazole, thiadiazole, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with 2-chloro-6-fluorobenzyl chloride.

    Formation of the thiadiazole ring: This is typically done by reacting the intermediate with thiosemicarbazide under acidic conditions.

    Nitration: The final step involves the nitration of the compound to introduce the nitro group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Typical nucleophiles include amines, thiols, and alcohols.

    Cyclization: This can be achieved using acidic or basic conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the chloro group could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound could be used as a starting point for the development of new pesticides or herbicides.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine apart from similar compounds is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H14ClFN8O2S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-(1-ethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H14ClFN8O2S/c1-2-25-9-13(27(28)29)15(24-25)16-21-22-17(30-16)20-14-6-7-26(23-14)8-10-11(18)4-3-5-12(10)19/h3-7,9H,2,8H2,1H3,(H,20,22,23)

InChI Key

XUSDCGOEOGVIGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)[N+](=O)[O-]

Origin of Product

United States

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